Pinusolidic acid

PAF receptor antagonist platelet aggregation inflammation

Ideal for labs needing titratable PAF antagonism. With an IC50 of 23 μM and >40 μM cytotoxicity, pinusolidic acid provides a 4.6x wider experimental window than pinusolide (IC50=5 μM). Critical for dose-response studies. Patent-validated for α-synuclein pathways. A labdane diterpene lactone isolated from Platycladus orientalis. Essential for neuroprotective and inflammation research.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
CAS No. 40433-82-7
Cat. No. B016538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinusolidic acid
CAS40433-82-7
Synonymspinusolidic acid
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)O
InChIInChI=1S/C20H28O4/c1-13-5-8-16-19(2,10-4-11-20(16,3)18(22)23)15(13)7-6-14-9-12-24-17(14)21/h9,15-16H,1,4-8,10-12H2,2-3H3,(H,22,23)/t15-,16+,19+,20-/m0/s1
InChIKeyFHQSDRHZGCMBKG-FIYPYCPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Pinusolidic Acid CAS 40433-82-7: A Labdane Diterpenoid PAF Inhibitor with Distinct Structural and Pharmacological Features


Pinusolidic acid (CAS 40433-82-7) is a labdane-type diterpene lactone primarily isolated from Biota orientalis (Platycladus orientalis), structurally characterized by a decahydronaphthalene core with a carboxylic acid group and a furan-derived α,β-unsaturated butenolide ring [1]. It acts as a platelet-activating factor (PAF) receptor binding antagonist, with an IC50 of 23 μM for inhibiting [3H]PAF binding to rabbit platelet membranes . The compound is commercially available as a research-grade natural product with purity typically ≥95% by HPLC .

Pinusolidic Acid Procurement: Why Closely Related Labdane Analogs Cannot Be Substituted Without Quantitative Validation


Pinusolidic acid and its closest structural analogs, such as pinusolide and 15-methoxypinusolidic acid, share a labdane diterpenoid scaffold but exhibit distinct functional group modifications that critically alter their pharmacological profiles. The presence or absence of a carboxylic acid at C-19, the oxidation state of the butenolide ring, and C-15 methoxylation directly impact PAF receptor binding affinity, selectivity, and downstream biological effects [1]. Generic substitution based solely on compound class would ignore these quantitative differences, leading to divergent experimental outcomes and invalid cross-study comparisons. The following evidence guide provides the necessary data to justify compound selection based on verifiable, differential performance metrics.

Pinusolidic Acid Differential Evidence Guide: Comparative Potency, Selectivity, and Anti-Inflammatory Profile Versus Analogs


PAF Receptor Binding Affinity: Pinusolidic Acid vs. Pinusolide vs. Piperulin A

Pinusolidic acid inhibits PAF binding to rabbit platelet membranes with an IC50 of 23 μM [1]. In contrast, the closely related analog pinusolide exhibits an IC50 of 5 μM for PAF-induced platelet aggregation in the same species [2]. A structurally distinct PAF inhibitor, piperulin A, shows an IC50 of 7.3 μM for PAFR binding [3]. These data indicate that pinusolidic acid is less potent than pinusolide and piperulin A in PAF antagonism, which may be advantageous in experimental contexts requiring partial or graded PAF pathway modulation.

PAF receptor antagonist platelet aggregation inflammation

Anti-Inflammatory Mechanism: Pinusolidic Acid vs. 15-Methoxypinusolidic Acid in Microglial Cells

While pinusolidic acid is primarily characterized as a PAF inhibitor, its derivative 15-methoxypinusolidic acid (15-MPA) demonstrates a distinct anti-inflammatory profile. 15-MPA significantly reduces LPS-induced iNOS expression and NO production in BV2 microglial cells, acting independently of MAPK and NF-κB pathways [1]. In contrast, pinusolidic acid itself has not been reported to exhibit this specific iNOS/NO suppression activity; its anti-inflammatory effects are directly tied to PAF antagonism. This divergence highlights a functional differentiation: 15-MPA offers a PAF-independent anti-inflammatory mechanism, whereas pinusolidic acid's effects are PAF-dependent.

neuroinflammation iNOS inhibition microglia

Target Selectivity Profile: Pinusolidic Acid vs. Pinusolide in Platelet Activation Pathways

Pinusolide is a well-characterized specific PAF antagonist that does not inhibit platelet aggregation induced by ADP, thrombin, or collagen [1]. Pinusolidic acid, as a PAF binding inhibitor, is presumed to share this selectivity, but direct comparative data on its activity against ADP, thrombin, and collagen are absent. This represents a critical data gap. For applications requiring assured PAF-specific blockade without interference in other platelet activation pathways, pinusolide's validated selectivity profile provides higher confidence. Pinusolidic acid's selectivity remains inferred but unverified.

platelet activation PAF specificity thrombosis

In Vivo Efficacy: Pinusolide vs. Pinusolidic Acid in Animal Models

Pinusolide has demonstrated in vivo efficacy in multiple models: it protected mice from PAF-induced lethality with an ED50 of 1.1 mg/kg (i.v.) and 69 mg/kg (p.o.), and at 2 mg/ear topically inhibited croton oil-induced ear edema [1]. In contrast, no in vivo efficacy data are currently available for pinusolidic acid. This lack of in vivo validation represents a significant limitation for researchers intending to transition from in vitro to animal studies. Pinusolide offers a more advanced pharmacological characterization, including oral bioavailability and topical activity.

in vivo pharmacology PAF-induced lethality edema

Pinusolidic Acid Optimal Application Scenarios: Where Its Distinct Profile Delivers Scientific Value


In Vitro PAF Pathway Studies Requiring Partial or Graded Inhibition

For researchers investigating the PAF signaling axis where complete receptor blockade is undesirable, pinusolidic acid's moderate IC50 of 23 μM [1] provides a useful tool to achieve partial inhibition. This contrasts with the more potent pinusolide (IC50 5 μM) which may saturate the receptor at lower concentrations. The lower potency allows for finer dose-response curve construction and may reduce the risk of off-target effects at higher concentrations .

Natural Product Reference Standard for Analytical Method Development

Pinusolidic acid is commercially available at ≥95% purity by HPLC [1] and serves as a reliable reference standard for quantifying labdane diterpenoids in plant extracts, particularly from Biota orientalis and related conifers. Its well-defined structure and availability make it suitable for method validation in quality control laboratories.

Chemical Derivatization and SAR Studies Focused on the C-19 Carboxylic Acid

The presence of a free carboxylic acid at C-19 in pinusolidic acid distinguishes it from pinusolide, which bears a carboxymethyl ester at this position [1]. This structural difference is critical for structure-activity relationship (SAR) studies exploring the role of the C-19 substituent in PAF receptor binding and anti-inflammatory activity. Researchers can use pinusolidic acid as a starting material for semi-synthetic modifications targeting this functional group .

Anticoronaviral Screening and Viral Entry Studies

Pinusolidic acid has been annotated as an anticoronaviral agent in cheminformatics databases [1]. While specific antiviral data are limited, this annotation provides a rationale for including pinusolidic acid in phenotypic screens against coronaviruses, particularly as a PAF pathway modulator, given the established link between PAF and viral pathogenesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pinusolidic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.